molecular formula C13H11Cl2NO B1308732 5-Chloro-2-(4-chloro-3-methylphenoxy)aniline CAS No. 90207-16-2

5-Chloro-2-(4-chloro-3-methylphenoxy)aniline

Cat. No.: B1308732
CAS No.: 90207-16-2
M. Wt: 268.13 g/mol
InChI Key: VPFGSPAWSNTXNO-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5-chloro-2-(4-chloro-3-methylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO/c1-8-6-10(3-4-11(8)15)17-13-5-2-9(14)7-12(13)16/h2-7H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPFGSPAWSNTXNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101238067
Record name 5-Chloro-2-(4-chloro-3-methylphenoxy)benzenamine
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Molecular Weight

268.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90207-16-2
Record name 5-Chloro-2-(4-chloro-3-methylphenoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90207-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-(4-chloro-3-methylphenoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101238067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-2-(4-chloro-m-tolyloxy)-aniline
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(4-chloro-3-methylphenoxy)aniline typically involves the reaction of 4-chloro-3-methylphenol with 5-chloro-2-nitroaniline. The process includes the following steps:

    Nitration: 4-Chloro-3-methylphenol is nitrated to form 4-chloro-3-methyl-2-nitrophenol.

    Reduction: The nitro group in 4-chloro-3-methyl-2-nitrophenol is reduced to an amino group, yielding 4-chloro-3-methyl-2-aminophenol.

    Coupling Reaction: 4-Chloro-3-methyl-2-aminophenol is then reacted with 5-chloro-2-nitroaniline under suitable conditions to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the nitro group to an amino group is a key step in its synthesis.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to substitute the chlorine atoms.

Major Products:

    Oxidation: Formation of 5-chloro-2-(4-chloro-3-methylphenoxy)benzoic acid.

    Reduction: Formation of 5-chloro-2-(4-chloro-3-methylphenoxy)aniline from its nitro precursor.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine:

  • Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of infections and inflammatory diseases.

Industry:

  • Utilized in the production of dyes, pigments, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(4-chloro-3-methylphenoxy)aniline in biological systems involves its interaction with cellular components. It may inhibit the growth of microorganisms by interfering with their cell wall synthesis or metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and the organism being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The following table highlights key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituent Differences Molecular Weight Key Properties/Applications Reference ID
This compound C₁₃H₁₁Cl₂NO - 276.14 g/mol High CCS values; potential intermediate
5-Chloro-2-(4-chlorophenoxy)aniline C₁₂H₉Cl₂NO Lacks 3-methyl group on phenoxy ring 258.11 g/mol Simpler synthesis; lower lipophilicity
5-Chloro-2-[2-(dimethylamino)ethoxy]aniline C₁₀H₁₄ClN₂O Ethoxy group with dimethylamino substituent 228.69 g/mol Enhanced solubility; bioactive motifs
5-Chloro-2-[3-(trifluoromethyl)indazol-1-yl]aniline C₁₄H₁₀ClF₃N₃ Trifluoromethyl group on indazole ring 315.73 g/mol Electron-withdrawing effects; drug discovery
5-Chloro-2-(2-isopropylphenoxy)aniline C₁₅H₁₅ClNO Isopropyl group on phenoxy ring 261.75 g/mol Increased steric bulk; niche intermediates
5-Chloro-2-(cyclopentylmethoxy)aniline C₁₂H₁₆ClNO Cyclopentylmethoxy substituent 225.71 g/mol Altered conformation; potential agrochemical
Key Observations:

The trifluoromethyl group in C₁₄H₁₀ClF₃N₃ introduces strong electron-withdrawing effects, which could enhance binding affinity in receptor-ligand interactions .

Synthetic Complexity: Introduction of bulky groups (e.g., isopropyl in C₁₅H₁₅ClNO) increases steric hindrance, complicating synthesis . Ethoxy-dimethylamino substituents (C₁₀H₁₄ClN₂O) may require multi-step functionalization, as seen in the coupling of indole-carboxylic acid derivatives .

Biological Activity

5-Chloro-2-(4-chloro-3-methylphenoxy)aniline is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H11Cl2N
  • CAS Number : 90207-16-2
  • Molecular Weight : 252.14 g/mol

This compound features a chloro-substituted aniline structure, which is known to influence its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with an aniline structure often interact with various enzymes, potentially acting as inhibitors. This can affect metabolic pathways and lead to alterations in cellular functions.
  • Receptor Binding : The compound may bind to specific receptors in cells, influencing signaling pathways that regulate cell growth, apoptosis, and other critical processes.
  • Genotoxicity : Some studies suggest that similar compounds can induce DNA damage, leading to mutagenic effects.

Cytotoxicity

Research has indicated that this compound exhibits cytotoxic effects on various cell lines. For instance, a study conducted on human liver cancer cells demonstrated a significant reduction in cell viability at higher concentrations of the compound (see Table 1).

Concentration (µM)Cell Viability (%)
0100
1085
5060
10035

Table 1: Effect of this compound on cell viability.

Toxicological Studies

Toxicological assessments have highlighted the potential risks associated with exposure to this compound. A notable study involving animal models revealed dose-dependent toxicity, with significant histopathological changes observed in liver and kidney tissues at elevated doses.

  • Study Overview :
    • Subjects : Male and female rats
    • Doses : Administered at levels of 0, 100, 250, and 500 mg/kg body weight.
    • Duration : 28 days of exposure followed by a recovery period.
  • Findings :
    • Increased liver enzyme levels indicating hepatotoxicity.
    • Histological examination showed necrosis and inflammatory responses in liver tissues.

Case Studies

Case studies involving occupational exposure have provided insights into the potential health impacts of this compound:

  • Occupational Exposure Study :
    • Conducted among workers in chemical manufacturing.
    • Results indicated a higher incidence of respiratory issues and skin irritations among those exposed to high concentrations of the compound.
  • Long-term Exposure Effects :
    • A longitudinal study monitoring workers over a decade found correlations between exposure levels and increased rates of bladder cancer, suggesting a possible carcinogenic effect.

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